N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzylamine, benzaldehyde, and pyrimidine-5-carboxylic acid.
Condensation Reaction: The first step involves the condensation of 4-chlorobenzylamine with benzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with pyrimidine-5-carboxylic acid under acidic conditions to form the desired pyrimidine derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to enhance yield and reduce reaction time.
Automated Purification Systems: Using automated purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating various diseases.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in biological studies to understand its interaction with different biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in the body, such as kinases or G-protein coupled receptors.
Pathways Involved: It interferes with signaling pathways involved in cell growth, proliferation, and apoptosis, leading to the inhibition of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide: shares structural similarities with other pyrimidine derivatives such as:
Uniqueness
Structural Features: The presence of the 4-chlorophenyl and diphenyl groups in the pyrimidine ring imparts unique chemical and biological properties to the compound.
Biological Activity: The specific arrangement of functional groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-20-13-11-17(12-14-20)15-27-24(29)21-16-26-23(19-9-5-2-6-10-19)28-22(21)18-7-3-1-4-8-18/h1-14,16H,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUFAPPVEXKWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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